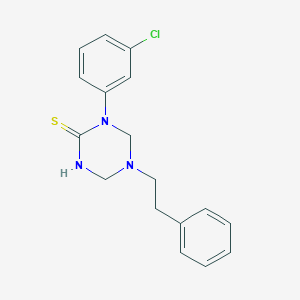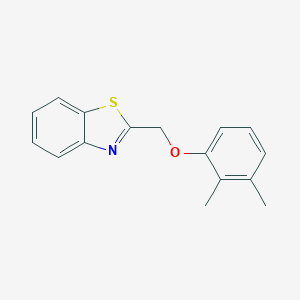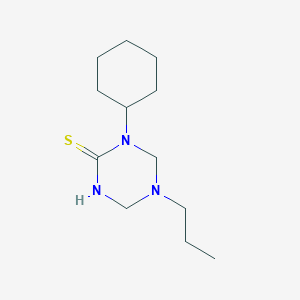![molecular formula C20H27N3O3S B282673 Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282673.png)
Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as "compound X" in scientific literature.
Wirkmechanismus
The mechanism of action of Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves the inhibition of specific enzymes and receptors in the body. The compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to exhibit several biochemical and physiological effects. The compound has been shown to improve memory and learning in animal models, indicating its potential as a cognitive enhancer. Additionally, Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments is its potent inhibitory activity against specific enzymes and receptors. This makes it a valuable tool for studying the physiological and biochemical effects of these targets. However, one of the limitations of using this compound is its complex synthesis process, which requires specific reagents and conditions.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One potential direction is the development of new drugs based on the structure of this compound. Another direction is the investigation of its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various biochemical and physiological pathways.
Synthesemethoden
The synthesis of Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves a multi-step process that requires specific reagents and conditions. The synthesis process starts with the reaction of 4-methoxy-3-(1-pyrrolidinylmethyl)benzaldehyde and 2-amino-4-methyl-5,6,7,8-tetrahydro-4H-thiopyrano[4,3-d]pyrimidine-3-carboxylic acid ethyl ester in the presence of a catalyst. The resulting intermediate is then subjected to further reactions, including cyclization and oxidation, to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. The compound has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for developing new drugs.
Eigenschaften
Molekularformel |
C20H27N3O3S |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
ethyl 4-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H27N3O3S/c1-4-26-19(24)17-13(2)21-20(27)22-18(17)14-7-8-16(25-3)15(11-14)12-23-9-5-6-10-23/h7-8,11,18H,4-6,9-10,12H2,1-3H3,(H2,21,22,27) |
InChI-Schlüssel |
SLRNTUZAHJZDTR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)CN3CCCC3)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)CN3CCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282590.png)
![2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282591.png)
![2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282595.png)
![N-benzyl-2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282597.png)

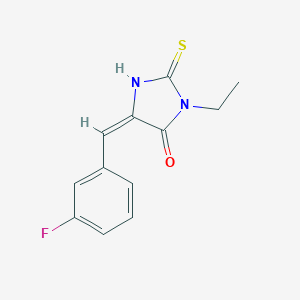
![2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B282604.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)
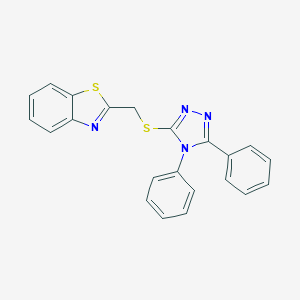
![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
